

# GSK2269557 (Nemiralisib): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Nemiralisib hydrochloride |           |
| Cat. No.:            | B609525                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

GSK2269557, also known as Nemiralisib, is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3K $\delta$ ) isoform. PI3K $\delta$  is a key enzyme in the PI3K/Akt signaling pathway, which plays a crucial role in the activation and proliferation of leukocytes. Due to its restricted expression in immune cells, PI3K $\delta$  has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of GSK2269557, intended for researchers and professionals in the field of drug discovery and development.

# **Chemical Structure and Physicochemical Properties**

GSK2269557 is a small molecule with the IUPAC name 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5- ((4-isopropylpiperazin-1-yl)methyl)oxazole. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                              |
|-------------------|------------------------------------------------------------------------------------|
| IUPAC Name        | 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole |
| SMILES String     | CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=N<br>NC4=CC(=C3)C5=C6C=CNC6=CC=C5                |
| Molecular Formula | C26H28N6O                                                                          |
| Molecular Weight  | 440.54 g/mol                                                                       |

## **Pharmacological Properties**

GSK2269557 is a highly potent and selective inhibitor of PI3K $\delta$ . Its inhibitory activity against PI3K $\delta$  and other isoforms is detailed in the table below. The high selectivity for the delta isoform over the alpha, beta, and gamma isoforms minimizes the risk of off-target effects.

| Parameter     | Value |
|---------------|-------|
| ρΚί (ΡΙ3Κδ)   | 9.9   |
| pIC50 (PI3Kα) | 5.3   |
| pIC50 (PI3Kβ) | 5.8   |
| pIC50 (PI3Ky) | 5.2   |

## **Pharmacokinetic Properties**

The pharmacokinetic profile of GSK2269557 has been evaluated in both healthy volunteers and patients with Chronic Obstructive Pulmonary Disease (COPD). A summary of key pharmacokinetic parameters is presented below.



| Parameter                                              | Population                   | Dose                               | Value        |
|--------------------------------------------------------|------------------------------|------------------------------------|--------------|
| Tmax (hours)                                           | Healthy Japanese<br>Subjects | Single and Repeat<br>Doses         | ~0.08[1]     |
| Terminal Half-life<br>(hours)                          | Healthy Japanese<br>Subjects | Single and Repeat<br>Doses         | ~40[1]       |
| Accumulation Ratio<br>(AUC <sub>0-24</sub> ) on Day 10 | Healthy Japanese<br>Subjects | 200, 500, 700 μg<br>(repeat doses) | 2.4 - 3.0[1] |
| Accumulation Ratio (Cmax) on Day 10                    | Healthy Japanese<br>Subjects | 200, 500, 700 μg<br>(repeat doses) | 1.5 - 1.7[1] |
| Tmax (hours)                                           | COPD Patients                | Multiple Doses                     | ~2           |

# **Signaling Pathway**

GSK2269557 exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway in leukocytes. The following diagram illustrates the canonical pathway and the point of intervention by GSK2269557.











#### Sensitization Phase



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Evaluation of the Safety, Tolerability, and Pharmacokinetics of GSK2269557 (Nemiralisib)
   Administered Via Dry Powder Inhaler to Healthy Japanese Subjects PubMed
   [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK2269557 (Nemiralisib): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609525#gsk2269557-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com